![molecular formula C15H17NO2 B4266600 methyl 2-isobutyl-4-quinolinecarboxylate](/img/structure/B4266600.png)
methyl 2-isobutyl-4-quinolinecarboxylate
Overview
Description
Methyl 2-isobutyl-4-quinolinecarboxylate, also known as β-carboline, is a naturally occurring compound found in a variety of plants and animals. It is a heterocyclic compound that has been the subject of extensive scientific research due to its potential therapeutic properties. In
Mechanism of Action
The mechanism of action of methyl 2-isobutyl-4-quinolinecarboxylate is not fully understood. It is thought to act by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been shown to inhibit the production of reactive oxygen species and to increase the expression of antioxidant enzymes.
Biochemical and Physiological Effects
Methyl 2-isobutyl-4-quinolinecarboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. It has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, it has been shown to have neuroprotective effects, including the inhibition of neuronal apoptosis and the promotion of neuronal survival.
Advantages and Limitations for Lab Experiments
Methyl 2-isobutyl-4-quinolinecarboxylate has several advantages for lab experiments. It is a naturally occurring compound that can be easily synthesized. It has been extensively studied for its potential therapeutic properties and has been shown to have a wide range of biochemical and physiological effects. However, there are also limitations to its use in lab experiments. It can be difficult to obtain in pure form, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for the study of methyl 2-isobutyl-4-quinolinecarboxylate. One area of research is the development of new synthesis methods that can produce the compound in larger quantities and with higher purity. Another area of research is the investigation of its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression. Finally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets.
Scientific Research Applications
Methyl 2-isobutyl-4-quinolinecarboxylate has been the subject of extensive scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, antitumor, and neuroprotective effects. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
properties
IUPAC Name |
methyl 2-(2-methylpropyl)quinoline-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-10(2)8-11-9-13(15(17)18-3)12-6-4-5-7-14(12)16-11/h4-7,9-10H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVVFIJNGBPSKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-methylpropyl)quinoline-4-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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